Cas no 68922-87-2 (Triethyl Sodium Methanetricarboxylate)
Triethyl Sodium Methanetricarboxylate Chemical and Physical Properties
Names and Identifiers
-
- TRIETHYL METHANETRICARBOXYLATE SODIUM
- Triethyl Sodium Methanetricarboxylate
- TRIETHYL SODIOMETHANETRICARBOXYLATE
- Triethyl Sodium Meth
- 1,1,2-Tricarbethoxy-prop-2-en
- 2-Propene-1,1,2-tricarboxylic acid,triethyl ester
- Prop-2-en-1,1,2-tricarbonsaeure-triaethylester
- prop-2-ene-1,1,2-tricarboxylic acid triethyl ester
- sodium triethyl methanetricarboxylate
- sodium triethyloxycarbonylmethane
- triethyl methanetricarboxylate sodium salt
- triethyl prop-1-ene-2,3,3-tricarboxylate
- triethyl prop-3-ene-1,1,2-tricarboxylate
- triethyl sodiomethane-1,1
- Tris(ethoxycarbonyl)methane sodium salt
- Triethyl methanetricarboxylate sodium derivative, 98%
- SCHEMBL5806777
- sodium;triethyl methanetricarboxylate
- 68922-87-2
- SODIUM 1,3-DIETHOXY-2-(ETHOXYCARBONYL)-1,3-DIOXOPROPAN-2-IDE
- Sodium Triethyl Methanetricarboxylate; Methanetricarboxylic Acid Triethyl Ester
-
- MDL: MFCD00192519
- Inchi: 1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1
- InChI Key: UKWMITKBVUKHDA-UHFFFAOYSA-N
- SMILES: [Na+].O(CC)C([C-](C(=O)OCC)C(=O)OCC)=O
Computed Properties
- Exact Mass: 254.07700
- Monoisotopic Mass: 254.07663248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 223
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Melting Point: 196-200 °C (lit.)
- Boiling Point: 281.3°C at 760 mmHg
- Flash Point: 118.3°C
- PSA: 78.90000
- LogP: 0.38370
Triethyl Sodium Methanetricarboxylate Security Information
- Hazardous Material transportation number:UN 3263 8/PG 2
- WGK Germany:3
Triethyl Sodium Methanetricarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02003-5g |
TRIETHYL METHANETRICARBOXYLATE SODIUM |
68922-87-2 | 98% | 5g |
¥1798.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 388629-5G |
Triethyl Sodium Methanetricarboxylate |
68922-87-2 | 98% | 5G |
¥1229.23 | 2022-02-24 | |
| TRC | T778250-1g |
Triethyl Sodium Methanetricarboxylate |
68922-87-2 | 1g |
$ 69.00 | 2023-09-05 | ||
| TRC | T778250-5g |
Triethyl Sodium Methanetricarboxylate |
68922-87-2 | 5g |
$ 144.00 | 2023-09-05 | ||
| TRC | T778250-10g |
Triethyl Sodium Methanetricarboxylate |
68922-87-2 | 10g |
$ 265.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213110-1 g |
Triethyl Sodium Methanetricarboxylate, |
68922-87-2 | 1g |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213110-1g |
Triethyl Sodium Methanetricarboxylate, |
68922-87-2 | 1g |
¥2708.00 | 2023-09-05 | ||
| A2B Chem LLC | AB80006-1g |
Triethyl Sodium Methanetricarboxylate |
68922-87-2 | 1g |
$1107.00 | 2024-04-19 | ||
| A2B Chem LLC | AB80006-5g |
Triethyl Sodium Methanetricarboxylate |
68922-87-2 | 5g |
$2250.00 | 2024-04-19 |
Triethyl Sodium Methanetricarboxylate Related Literature
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Triethyl Sodium Methanetricarboxylate
Recent Advances in the Application of Triethyl Sodium Methanetricarboxylate (CAS 68922-87-2) in Chemical Biology and Pharmaceutical Research
Triethyl Sodium Methanetricarboxylate (CAS 68922-87-2) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and as a tool for probing biological systems. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, mechanisms of action, and future prospects in drug discovery and development.
One of the most significant advancements in the use of Triethyl Sodium Methanetricarboxylate is its role in the synthesis of complex heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the construction of pyridine and quinoline derivatives, which are crucial scaffolds in many FDA-approved drugs. The study reported a novel one-pot synthesis method using Triethyl Sodium Methanetricarboxylate, achieving yields of up to 85% with excellent regioselectivity.
In addition to its synthetic utility, recent research has explored the biological activities of Triethyl Sodium Methanetricarboxylate derivatives. A team at the University of Cambridge discovered that certain derivatives exhibit potent inhibitory effects against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in targeted cancer therapy.
The compound's mechanism of action has also been investigated at the molecular level. Computational studies using density functional theory (DFT) have revealed that the sodium carboxylate groups in Triethyl Sodium Methanetricarboxylate facilitate strong interactions with biological targets through both ionic and hydrogen bonding. This dual binding mode may explain its high affinity for certain enzymes and receptors, as reported in a 2024 paper in the Journal of Chemical Information and Modeling.
From a pharmaceutical development perspective, recent pharmacokinetic studies have shown promising results. A preclinical investigation published in European Journal of Pharmaceutical Sciences demonstrated that Triethyl Sodium Methanetricarboxylate derivatives possess favorable absorption and distribution profiles, with good blood-brain barrier penetration in rodent models. These properties make them attractive candidates for central nervous system (CNS) drug development.
Looking ahead, researchers are exploring the potential of Triethyl Sodium Methanetricarboxylate in emerging areas such as PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. Its ability to serve as a linker molecule between target-binding and E3 ligase-recruiting moieties in PROTACs has been particularly noteworthy, as described in a recent Nature Chemical Biology review article.
In conclusion, Triethyl Sodium Methanetricarboxylate (CAS 68922-87-2) continues to demonstrate significant value in chemical biology and pharmaceutical research. Its diverse applications, from synthetic chemistry to drug discovery, coupled with recent mechanistic insights, position this compound as an important tool for future therapeutic development. Ongoing research is expected to further expand its utility and potentially lead to novel clinical candidates in the coming years.
68922-87-2 (Triethyl Sodium Methanetricarboxylate) Related Products
- 1619-62-1(Diethyl dimethylmalonate)
- 40516-46-9(Propanedioic acid,2-(ethoxymethyl)-, 1,3-diethyl ester)
- 609-08-5(1,3-diethyl 2-methylpropanedioate)
- 20605-01-0(Diethyl bis(hydroxymethyl)malonate)
- 33142-25-5(Diethyl -forMylMalonate)
- 80370-42-9(Ethyl 2-formyl-3-oxopropanoate)
- 6279-86-3(Triethyl methanetricarboxylate)
- 5471-77-2(3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)